molecular formula C14H18O2 B5635733 methyl 4-phenylcyclohexanecarboxylate

methyl 4-phenylcyclohexanecarboxylate

Cat. No. B5635733
M. Wt: 218.29 g/mol
InChI Key: APZUMPUMIRTOSP-UHFFFAOYSA-N
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Description

Methyl 4-phenylcyclohexanecarboxylate is a chemical compound studied in various contexts, including organic synthesis and material science. The compound is notable for its unique chemical and physical properties, contributing to its study in different fields of chemistry.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives involves multiple steps, including reactions that incorporate phenyl groups into the cyclohexane ring. For instance, synthesis methods have been detailed for compounds like diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, which are synthesized using NMR spectroscopy and X-ray analysis (Poplevina et al., 2009). Similar methodologies could be adapted for methyl 4-phenylcyclohexanecarboxylate.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives, like methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, has been determined using techniques such as IR, single crystal X-ray diffraction, and vibrational wavenumber calculations (Mary et al., 2014). These techniques help in understanding the geometrical parameters and stability of the molecule, which can be applied to study methyl 4-phenylcyclohexanecarboxylate.

Chemical Reactions and Properties

Cyclohexanecarboxylate derivatives participate in various chemical reactions, exhibiting diverse properties. For example, the synthesis of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate involves crystalline and molecular structure determinations crucial for understanding the compound's reactivity (Poplevina et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for the application and handling of these compounds. For instance, the study of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate provides insight into the crystallographic structure and conformational preferences, which can be related to physical properties (Rao et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of methyl 4-phenylcyclohexanecarboxylate. Research on derivatives like 3-carbamoyl-6-methyl-5-phenylcarbamoyl-2-thioxo-1,2,3,4-tetrahydropyridine-4-spirocyclohexane provides valuable information on the chemical behavior and potential reactivity patterns (Dyachenko et al., 2003).

Scientific Research Applications

Antimicrobial Properties

Methyl 4-phenylcyclohexanecarboxylate derivatives have been investigated for their antimicrobial properties. A study by Shoaib (2019) explored the antibacterial and antifungal characteristics of a cyclohexane tosyloxyimine derivative, highlighting its effectiveness against Gram-negative bacteria and certain fungi (Shoaib, 2019).

Polymer Chemistry

In polymer chemistry, methyl methacrylate oligomers with terminal functional groups, derived from methyl methacrylate and dienes like cyclohexene, have been synthesized by Ebdon, Flint, and Hodge (1989). These oligomers, potentially useful in block copolymer synthesis and reactive processing, highlight the versatility of cyclohexene derivatives in material science (Ebdon, Flint, & Hodge, 1989).

Chemical Synthesis

Sirat, Thomas, and Tyrrell (1979) conducted research on the synthesis and reactions of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a derivative of methyl 4-phenylcyclohexanecarboxylate. Their study covered aspects like dehydration, hydrolysis, and epoxidation, highlighting the compound's versatility in organic synthesis (Sirat, Thomas, & Tyrrell, 1979).

Hazard Analysis in Epoxy Resins

Tong et al. (2014) studied the thermal hazards associated with epoxy resins like (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate. Their research focused on understanding the risks of thermal hazards in the manufacturing process of these resins, which is crucial for industrial safety (Tong et al., 2014).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, including methyl 4-phenylcyclohexanecarboxylate derivatives, were studied by Kubicki, Bassyouni, and Codding (2000). This research contributes to understanding the structural basis of these compounds' pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).

Photochemistry Applications

Anklam, Lau, and Margaretha (1985) explored the photochemistry of cycloalkenones, including derivatives of methyl 4-phenylcyclohexanecarboxylate. Their work provides insights into the reactions and potential applications of these compounds in photochemical processes (Anklam, Lau, & Margaretha, 1985).

Kinetics in Catalytic Processes

Yoshida, Sugita, Kudo, and Takezaki (1976) investigated the kinetics of carbonylation reactions in cyclohexene, a process relevant to the synthesis of methyl cyclohexanecarboxylate. This study is significant for understanding catalytic processes in chemical synthesis (Yoshida, Sugita, Kudo, & Takezaki, 1976).

properties

IUPAC Name

methyl 4-phenylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZUMPUMIRTOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-4-phenylcyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CH Tilford, MG Campen Jr… - Journal of the American …, 1947 - ACS Publications
The aminoesters of 1-substituted cycloalkanecarboxylic acids were prepared from the corre-sponding cyanides. Synthesis of the cyanides was accomplished in as high as 85% yields …
Number of citations: 67 pubs.acs.org
WS Johnson, RD Offenhauer - Journal of the American Chemical …, 1945 - ACS Publications
This communication deals with the synthesis of 4-(p-hydroxyphenyl)-hexahydroacetophenone, Via, and the two higher homologs VIb and Vic. These substances are of particular interest …
Number of citations: 12 pubs.acs.org

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